1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone

Catalog No.
S12552905
CAS No.
M.F
C6H10F2N2O
M. Wt
164.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone

Product Name

1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone

IUPAC Name

1-(4-amino-3,3-difluoropyrrolidin-1-yl)ethanone

Molecular Formula

C6H10F2N2O

Molecular Weight

164.15 g/mol

InChI

InChI=1S/C6H10F2N2O/c1-4(11)10-2-5(9)6(7,8)3-10/h5H,2-3,9H2,1H3

InChI Key

WAJUZHVOVDTUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(C1)(F)F)N

1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C6H10F2N2O. It features a pyrrolidine ring substituted with an amino group and two fluorine atoms. The compound is identified by the CAS number 1781989-71-6 and is characterized by its unique structure, which contributes to its potential biological activity and applications in medicinal chemistry.

The reactivity of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone can be attributed to the presence of the amino group and the difluoromethyl substituent. It can participate in various nucleophilic substitution reactions, particularly due to the electron-withdrawing effects of the fluorine atoms. The compound may also undergo acylation reactions, where it can react with acyl chlorides or anhydrides to form amides.

Research indicates that 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Its structural features allow it to interact with biological targets effectively. For example, compounds with similar structures have shown promise in inhibiting specific enzymes involved in lipid metabolism, which suggests potential therapeutic applications in metabolic disorders .

The synthesis of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reduction of suitable precursors containing a pyrrolidine framework. For instance, starting from 4-amino-3,3-difluoropyrrolidine, subsequent acylation with ethanoyl chloride can yield the desired compound. The use of protecting groups may be necessary during synthesis to ensure selectivity and yield.

This compound has potential applications in pharmaceuticals, particularly as a building block for drug development targeting various diseases. Its unique structure may lend itself to the design of novel therapeutics aimed at metabolic conditions or other diseases influenced by enzyme activity . Additionally, it could be explored for use in agrochemicals or as a research tool in biochemical studies.

Interaction studies involving 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone focus on its binding affinity to specific enzymes or receptors. Preliminary data suggest that it may interact with lipid metabolism pathways, potentially influencing conditions such as obesity or diabetes . Further studies are needed to elucidate its mechanism of action and specificity towards biological targets.

Several compounds share structural similarities with 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone, including:

Compound NameCAS NumberKey Features
tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate1408074-83-8Contains a tert-butyl group; used in similar synthesis
4-amino-2-fluoro-N-methylpyrrolidineNot availableContains a methyl group instead of difluoro substitution
4-amino-N,N-diethylpyrrolidineNot availableDiethyl substitution; different biological activity

Uniqueness: The presence of two fluorine atoms in the difluoropyrrolidine moiety distinguishes 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone from other related compounds. This unique feature may enhance its lipophilicity and bioavailability compared to similar structures lacking such substitutions. Additionally, its specific interactions with biological targets may offer distinct therapeutic potentials that are not found in other derivatives.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

164.07611927 g/mol

Monoisotopic Mass

164.07611927 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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